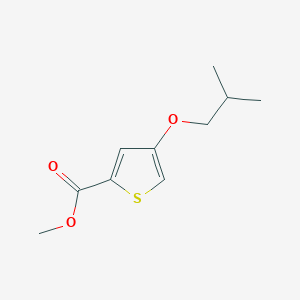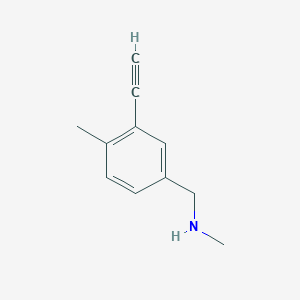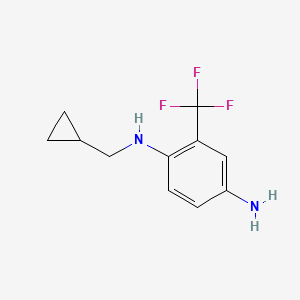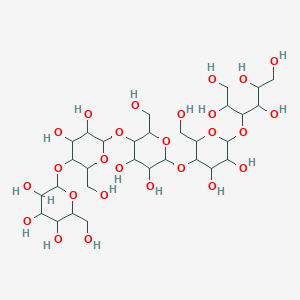![molecular formula C11H12O5 B12070697 3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester: (CAS number: 20197-76-6) is a fascinating compound with a complex structure. Its empirical formula is C10H11NO4, and it has a molecular weight of 209.2 g/mol . Let’s explore its various aspects:
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The resulting product includes the desired compound .
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction requires an organoboron reagent (such as an aryl or alkyl boronic acid or boronate ester), a halide substrate, and a palladium catalyst. The reaction is often carried out in a solvent like DMF or THF .
Industrial Production: While specific industrial-scale methods for producing this compound are not widely documented, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagents would be necessary for industrial applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (such as KMnO4), reducing agents (such as NaBH4), and nucleophiles (such as Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols. Detailed mechanistic studies would provide insights into the specific pathways and products.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine: Its biological applications remain an active area of investigation. It could serve as a scaffold for drug development or have other bioactive properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to identify molecular targets and pathways involved.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)16-8(5-12)6-15-9/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
ALWXOQUWKQAEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)

![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)


![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)


